![molecular formula C24H21N7O2 B2586250 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone CAS No. 1797730-67-6](/img/structure/B2586250.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone
is a complex organic molecule. It is related to a series of compounds that have been synthesized and evaluated for their potential as anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In a related study, a series of 4-(1H-1,2,4-triazol-1-yl)benzamides were characterized by 1H NMR, 13C NMR, and HR-MS .Aplicaciones Científicas De Investigación
- Researchers have synthesized novel 1,2,4-triazole derivatives, including compounds related to our target molecule. These derivatives were evaluated for their cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 using MTT assays .
- Another study investigated a related compound with a substituted triazole ring. Compound 10ec induced apoptosis in BT-474 breast cancer cells, as evidenced by acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays .
- The compound’s potential as an HSP90 inhibitor was explored. Notably, its IC50 values were comparable to or slightly lower than those of established HSP90 inhibitors (17-AAG and NVP-AUY922) against human pancreatic cancer Capan-1 cells .
- Letrozole and anastrozole, both containing a 1,2,4-triazole ring, are FDA-approved first-line therapies for postmenopausal breast cancer. These compounds have demonstrated superiority over estrogen receptor antagonists like tamoxifen .
- While not directly related to our compound, 1,2,4-triazoles have been investigated for their antibacterial properties. Rational design of novel antibacterial agents incorporating this scaffold could address microbial resistance challenges .
Anticancer Properties
Apoptosis Induction
HSP90 Inhibition
Breast Cancer Therapeutics
Antibacterial Potential
Mecanismo De Acción
Pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion), of a compound can greatly affect its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence how well it is absorbed and distributed throughout the body. Metabolism and excretion rates can determine how long the compound stays in the body and continues to exert its effects .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability. For example, certain enzymes or proteins in the body might enhance or inhibit the compound’s activity .
Propiedades
IUPAC Name |
phenyl-[2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c32-23(18-6-2-1-3-7-18)19-8-4-5-9-20(19)24(33)30-14-12-29(13-15-30)21-10-11-22(28-27-21)31-17-25-16-26-31/h1-11,16-17H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXOMVYYJFOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.